molecular formula C47H88O5 B12321631 1,3-Didocosenoin (13Z)

1,3-Didocosenoin (13Z)

Cat. No.: B12321631
M. Wt: 733.2 g/mol
InChI Key: CBTMTZFHKUDGSX-XPWSMXQVSA-N
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Description

1,3-Dierucin, also known as 1,3-Di(cis-13-docosenoyl)-rac-glycerol, is a compound with the molecular formula C47H88O5 and a molecular weight of 733.20 g/mol It is a type of triglyceride where two of the three hydroxyl groups of glycerol are esterified with erucic acid

Preparation Methods

1,3-Dierucin can be synthesized through several methods. One common synthetic route involves the esterification of glycerol with erucic acid under specific reaction conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve more advanced techniques, such as enzymatic catalysis, to achieve higher yields and purity.

Chemical Reactions Analysis

1,3-Dierucin undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dierucin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dierucin involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by lipases to release erucic acid and glycerol. Erucic acid can then be further metabolized through beta-oxidation to produce energy. The compound’s effects on metabolic pathways and cellular processes are of particular interest in research related to metabolic disorders and cardiovascular health .

Comparison with Similar Compounds

1,3-Dierucin can be compared with other similar compounds, such as:

1,3-Dierucin stands out due to its specific esterification pattern, which influences its reactivity and applications in various fields.

Properties

Molecular Formula

C47H88O5

Molecular Weight

733.2 g/mol

IUPAC Name

[3-[(E)-docos-13-enoyl]oxy-2-hydroxypropyl] (E)-docos-13-enoate

InChI

InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17+,20-18+

InChI Key

CBTMTZFHKUDGSX-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

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